![molecular formula C13H17ClO3 B14629496 (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid CAS No. 53548-23-5](/img/structure/B14629496.png)
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a propanoic acid moiety, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid typically involves several steps:
Chlorination: The starting material, 4-chloro-5-methyl-2-(propan-2-yl)phenol, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The chlorinated phenol is then esterified with a suitable esterifying agent, such as ethyl chloroformate, to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
科学研究应用
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2R)-2-[4-Chloro-2-(propan-2-yl)phenoxy]propanoic acid: Lacks the methyl group at the 5-position.
(2R)-2-[4-Bromo-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid: Contains a bromine atom instead of chlorine.
(2R)-2-[4-Chloro-5-methyl-2-(ethyl)phenoxy]propanoic acid: Has an ethyl group instead of an isopropyl group.
Uniqueness
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group and the specific positioning of the chlorine and methyl groups can influence its reactivity and interactions with molecular targets.
属性
CAS 编号 |
53548-23-5 |
|---|---|
分子式 |
C13H17ClO3 |
分子量 |
256.72 g/mol |
IUPAC 名称 |
(2R)-2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H17ClO3/c1-7(2)10-6-11(14)8(3)5-12(10)17-9(4)13(15)16/h5-7,9H,1-4H3,(H,15,16)/t9-/m1/s1 |
InChI 键 |
GUDSBBMRPAATAD-SECBINFHSA-N |
手性 SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)O[C@H](C)C(=O)O |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


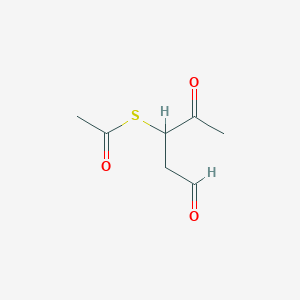
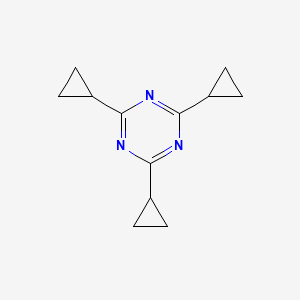
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
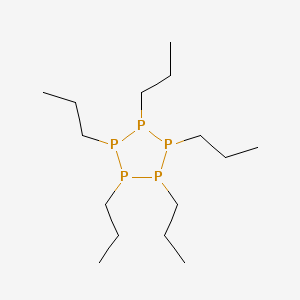
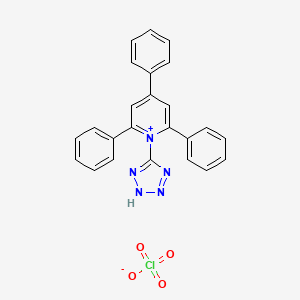
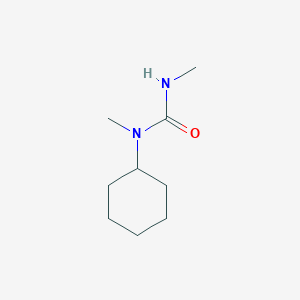
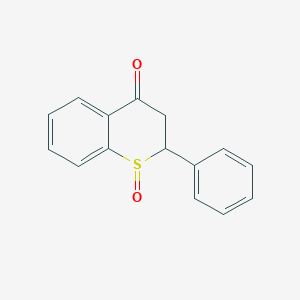

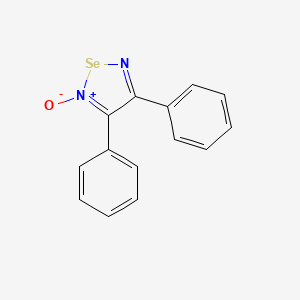


![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)

